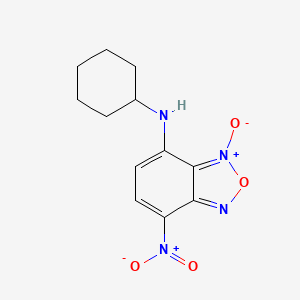![molecular formula C18H18N2O2 B14501253 Propyl 4-{[cyano(phenyl)methyl]amino}benzoate CAS No. 62870-00-2](/img/structure/B14501253.png)
Propyl 4-{[cyano(phenyl)methyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-{[cyano(phenyl)methyl]amino}benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, has a unique structure that combines a propyl group, a cyano group, and a phenyl group attached to an amino benzoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[cyano(phenyl)methyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with propanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: 4-aminobenzoic acid reacts with propanol in the presence of an acid catalyst (e.g., sulfuric acid) to form propyl 4-aminobenzoate.
Nitrile Formation: The propyl 4-aminobenzoate is then reacted with benzyl cyanide under basic conditions to introduce the cyano group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 4-{[cyano(phenyl)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Propyl 4-{[cyano(phenyl)methyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Mécanisme D'action
The mechanism of action of Propyl 4-{[cyano(phenyl)methyl]amino}benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The aromatic ring can participate in π-π interactions with proteins and other biomolecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-{[cyano(phenyl)methyl]amino}benzoate
- Methyl 4-{[cyano(phenyl)methyl]amino}benzoate
- Butyl 4-{[cyano(phenyl)methyl]amino}benzoate
Uniqueness
Propyl 4-{[cyano(phenyl)methyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its ethyl or butyl analogs .
Propriétés
Numéro CAS |
62870-00-2 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
propyl 4-[[cyano(phenyl)methyl]amino]benzoate |
InChI |
InChI=1S/C18H18N2O2/c1-2-12-22-18(21)15-8-10-16(11-9-15)20-17(13-19)14-6-4-3-5-7-14/h3-11,17,20H,2,12H2,1H3 |
Clé InChI |
IEBKQXGWZHVMGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)NC(C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


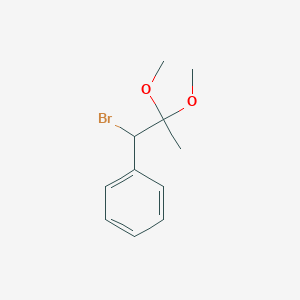

![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
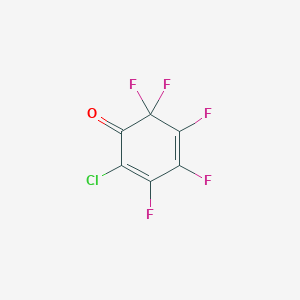
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)

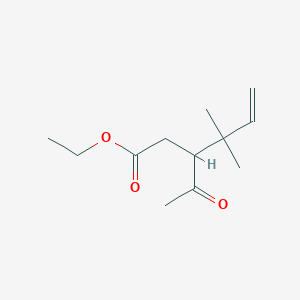
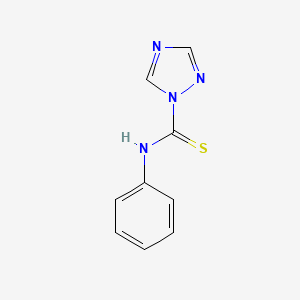
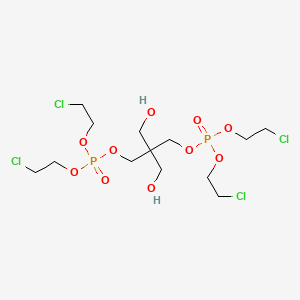
![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
